molecular formula C12H10NNaO4S2 B1392819 Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 1251925-24-2

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate

Cat. No. B1392819
M. Wt: 319.3 g/mol
InChI Key: DDWPXTMUCODFMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate consists of a thiazole ring attached to a methanesulfonylphenyl group and an acetate group. The molecular weight is 319.3 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc. of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate are not available in the search results . For detailed properties, it is recommended to refer to material safety data sheets or contact suppliers.

Scientific Research Applications

1. Chemical Synthesis and Modification

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate and its related compounds are involved in various chemical synthesis processes. For instance, they are used in reactions like the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-eneamides, where methyl aroylpyruvates react with 2-(4-aminobenzenesulfamido)thiazole in the presence of anhydrous sodium acetate (Gein, Bobrovskaya, Russkikh, & Petukhova, 2018). Similarly, the compound is used in the synthesis of various thiazole derivatives, highlighting its role in the generation of new chemical entities (Kornienko, Zyabrev, & Brovarets, 2014).

2. Biological and Pharmaceutical Research

In biological and pharmaceutical research, derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives have been tested for their analgesic, anti-inflammatory, and antimicrobial activities, indicating their possible use in developing new medications (Gein et al., 2019). Additionally, compounds related to Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate have been investigated for their antimicrobial activity, further underscoring their potential in pharmaceutical research (Abdel‐Hafez, 2003).

properties

IUPAC Name

sodium;2-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2.Na/c1-19(16,17)9-4-2-8(3-5-9)10-7-18-11(13-10)6-12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWPXTMUCODFMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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